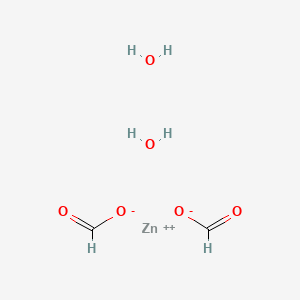
zinc;diformate;dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc formate dihydrate is a coordination compound with the chemical formula C₂H₆O₆Zn. It is a crystalline solid that is soluble in water and has various applications in different fields. This compound is known for its role as a catalyst in chemical reactions and its use in industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Zinc formate dihydrate can be synthesized through the reaction of zinc oxide or zinc carbonate with formic acid. The reaction typically occurs at room temperature and results in the formation of zinc formate dihydrate as a crystalline product .
Industrial Production Methods
In industrial settings, zinc formate dihydrate is produced by reacting zinc oxide with formic acid under controlled conditions. The reaction is carried out in aqueous solution, and the product is then crystallized and purified .
Chemical Reactions Analysis
Types of Reactions
Zinc formate dihydrate undergoes various chemical reactions, including:
Dehydration: Upon heating, zinc formate dihydrate loses water molecules to form anhydrous zinc formate.
Decomposition: At higher temperatures, anhydrous zinc formate decomposes to form zinc oxide and carbon dioxide.
Common Reagents and Conditions
Dehydration: This reaction typically occurs at temperatures around 100-150°C.
Decomposition: The decomposition of anhydrous zinc formate occurs at temperatures above 300°C.
Major Products
Dehydration: Anhydrous zinc formate.
Decomposition: Zinc oxide and carbon dioxide.
Scientific Research Applications
Zinc formate dihydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions, facilitating the conversion of reactants into products.
Biology: Investigated for its potential role in biological systems and its interactions with biomolecules.
Medicine: Used as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Employed as a waterproofing agent for textiles and as an antiseptic.
Mechanism of Action
The mechanism of action of zinc formate dihydrate involves the coordination of zinc ions with reactants, leading to the activation of specific chemical bonds. This coordination facilitates the conversion of reactants into desired products by providing a surface for the reaction to occur .
Comparison with Similar Compounds
Similar Compounds
Calcium formate: Used in similar applications as zinc formate dihydrate, including as a catalyst and in industrial processes.
Magnesium formate: Also used as a catalyst and in various industrial applications.
Copper formate: Employed in similar catalytic processes and industrial applications.
Uniqueness
Zinc formate dihydrate is unique due to its specific coordination properties and its ability to act as a catalyst in a wide range of chemical reactions. Its solubility in water and its role in various industrial processes further distinguish it from other similar compounds .
Properties
IUPAC Name |
zinc;diformate;dihydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CH2O2.2H2O.Zn/c2*2-1-3;;;/h2*1H,(H,2,3);2*1H2;/q;;;;+2/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJWXULAAWUPOJS-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)[O-].C(=O)[O-].O.O.[Zn+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6O6Zn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10722241 |
Source


|
| Record name | Zinc formate--water (1/2/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10722241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5970-62-7 |
Source


|
| Record name | Zinc formate--water (1/2/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10722241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
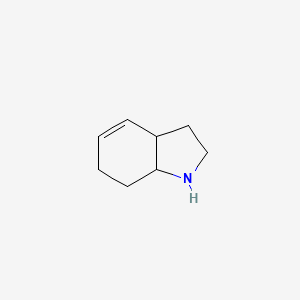
![5-Cyano-2-[3-[5-cyano-1-ethyl-1,3-dihydro-3-(4-sulfobutyl)-2H-benzimidazol-2-ylidene]-1-propen-1-yl]](/img/new.no-structure.jpg)

![Dimethyl 1-ethenyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B560950.png)
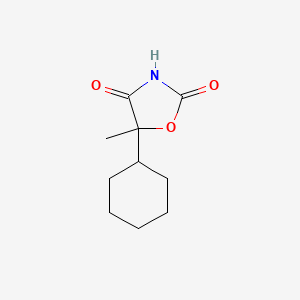
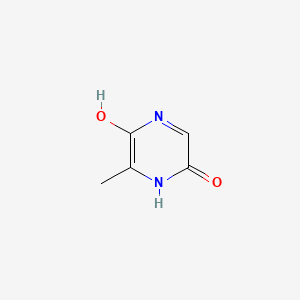
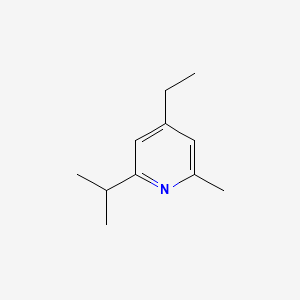
![(4R,4aR,6aS,7R,11aS,11bR)-4,7,11b-trimethyl-1,2,3,4a,5,6,6a,7,11,11a-decahydronaphtho[2,1-f][1]benzofuran-4-carboxylic acid](/img/structure/B560957.png)
![7-Chloro-2H-pyrido[2,3-B]-1,4-oxazin-3(4H)-one](/img/structure/B560958.png)
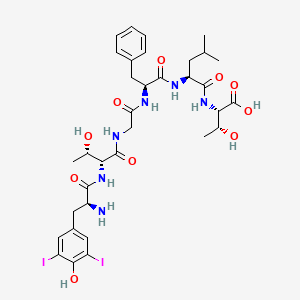
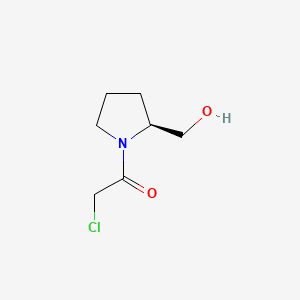
![(3S,5S,6R,7R,8S,9R,10S,13R,14S,15R,17R)-17-[(2R)-5-[[(2R,3R,4R,5R)-3,4-dihydroxy-5-[(1R)-2-hydroxy-1-methoxyethyl]oxolan-2-yl]oxymethyl]-5-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,6,7,8,15-pentol](/img/structure/B560964.png)
